3-Indolineglyoxylic acid, 2-oxo-, methyl ester
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Overview
Description
2,3-Dihydro-alpha,2-dioxo-1H-indole-3-acetic acid methyl ester is a compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-alpha,2-dioxo-1H-indole-3-acetic acid methyl ester involves several steps. One common method is the Fischer indole cyclization, which uses glacial acetic acid and concentrated hydrochloric acid to afford the desired indole product . Another method involves the reaction of dihydrofuran with specific reagents to yield the compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-alpha,2-dioxo-1H-indole-3-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,3-Dihydro-alpha,2-dioxo-1H-indole-3-acetic acid methyl ester has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cell signaling and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-alpha,2-dioxo-1H-indole-3-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
Uniqueness
2,3-Dihydro-alpha,2-dioxo-1H-indole-3-acetic acid methyl ester is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9NO4 |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
methyl 2-oxo-2-(2-oxo-1,3-dihydroindol-3-yl)acetate |
InChI |
InChI=1S/C11H9NO4/c1-16-11(15)9(13)8-6-4-2-3-5-7(6)12-10(8)14/h2-5,8H,1H3,(H,12,14) |
InChI Key |
QTISFKBWRPTOBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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